(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4
CAS No.:
Cat. No.: VC13829007
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O5 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
| Standard InChI | InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3 |
| Standard InChI Key | XVMZDZFTCKLZTF-UHFFFAOYSA-N |
| SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4 is defined by its IUPAC name: 19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione. This nomenclature reflects a pentacyclic system integrating pyran, pyrrolidine, and quinoline moieties, with stereochemical specificity at the C-4 position. Key structural features include:
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Ethyl and hydroxyl groups at C-4, contributing to chiral centers and hydrogen-bonding potential.
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Methoxy substitution at C-10, influencing electronic distribution and metabolic stability.
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Lactone and lactam carbonyls at positions 14 and 18, critical for interactions with biological targets like topoisomerase I .
The compound’s SMILES representation (CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O) and InChIKey (XVMZDZFTCKLZTF-UHFFFAOYSA-N) further validate its stereochemical configuration. Comparative analysis with camptothecin analogs reveals similarities in the pentacyclic core but distinctions in side-chain substitutions, which may modulate bioavailability and target affinity .
Synthesis and Isolation
Current synthetic routes to (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4 remain proprietary, though its structural analogs are typically isolated from natural sources or derived semisynthetically. For instance, related camptothecinoids such as 9-methoxy-18,19-dehydrocamptothecin (Fig. 1) are extracted from Nothapodytes foetida using organic solvents, followed by chromatographic purification . The synthetic strategy for this compound likely involves:
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Ring-forming reactions to construct the pentacyclic backbone.
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Stereoselective introduction of the ethyl and hydroxyl groups at C-4.
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Protection-deprotection sequences to install the methoxy group at C-10 without compromising lactone stability .
Industrial-scale production is constrained by the compound’s structural complexity, necessitating advanced techniques like asymmetric catalysis or enzymatic resolution.
Spectroscopic Analysis and Structural Elucidation
The structural characterization of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4 relies on multimodal spectroscopic techniques:
High-Resolution Mass Spectrometry (HRMS)
HRESIMS analysis of analogous compounds reveals molecular ions consistent with their formulas. For example, 9-methoxy-18,19-dehydrocamptothecin exhibits an [M+H] peak at m/z 377.1135 (), differing by one hydrogen from the query compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
H-NMR spectra of related alkaloids show distinct signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and ethyl side chains (δ 1.0–1.5 ppm). Key correlations in HMBC spectra confirm lactone carbonyls (δ 170–175 ppm) and quinoline nitrogen environments .
Infrared (IR) Spectroscopy
IR absorption bands at 3406 cm (hydroxyl), 1745 cm (lactone carbonyl), and 1652 cm (lactam carbonyl) are hallmark features of this structural class .
Biological Activity and Research Findings
While direct cytotoxicity data for (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4 are unavailable, structurally related camptothecinoids demonstrate potent anticancer activity. For example, 9-methoxy-18,19-dehydrocamptothecin inhibits six cancer cell lines with IC values ranging from 0.24 μM (Ca9-22 oral carcinoma) to 6.57 μM (Hep3B liver cancer) .
Table 1: Cytotoxicity of Analogous Camptothecinoids
| Compound | HepG2 (μM) | Hep3B (μM) | MDA-MB-231 (μM) | MCF-7 (μM) | A549 (μM) | Ca9-22 (μM) |
|---|---|---|---|---|---|---|
| 9-Methoxy-18,19-dehydrocamptothecin | 3.43 | 3.80 | 4.15 | 4.72 | 5.89 | 0.24 |
| Camptothecin | 39.52 | 42.06 | 45.31 | 48.17 | 50.83 | 35.94 |
Mechanistically, these compounds stabilize topoisomerase I-DNA cleavage complexes, inducing apoptosis through DNA damage . The ethyl and methoxy substituents in (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4 may enhance membrane permeability or reduce efflux pump recognition compared to parent camptothecins.
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Purity | Research grade (>95%) |
| Storage | -20°C, desiccated |
Regulatory guidelines restrict its use to non-human applications, necessitating institutional approvals for in vivo studies.
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